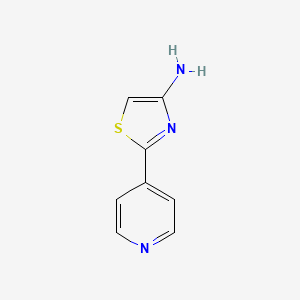

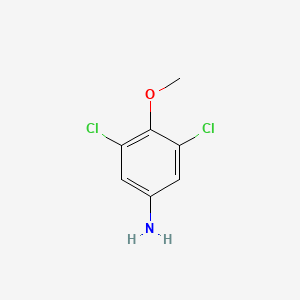

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate (TDPC) is a widely used organic compound in the field of science and technology. It is a derivative of the pyrrolidine family and is used in a variety of applications, ranging from synthesis and catalysis to drug discovery. TDPC is an important building block for the synthesis of various drugs and materials, and is also used in many biochemical and physiological studies. In

科学的研究の応用

Applications in Synthesis and Medicinal Chemistry

Economical Synthesis for Pharmaceutical Use Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as a pivotal intermediate in synthesizing pharmaceutically active substances. Han et al. (2018) detailed an economical synthesis route from L-aspartic acid to produce optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, emphasizing the process's efficiency and applicability for industrial preparation due to its mild reaction conditions and economical aspects (Han et al., 2018).

Building Block for Biotin Synthesis Qin et al. (2014) explored the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a crucial intermediate of Biotin, a vitamin involved in essential metabolic processes. The synthesis, starting from L-cystine, demonstrates the compound's significance in the biosynthesis of vital biological components like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Synthons for Medicinal Applications Singh and Umemoto (2011) highlighted the importance of 4-fluoropyrrolidine derivatives, like this compound, in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their study provides a pathway for synthesizing N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showcasing these compounds' utility as synthons for developing medication (Singh & Umemoto, 2011).

Intermediate for Jak3 Inhibitor Synthesis Chen Xin-zhi (2011) described the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an essential intermediate for creating a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The process highlighted the compound's role in developing therapeutic agents targeting specific enzymes (Chen Xin-zhi, 2011).

Mechanistic Insights and Chemical Transformations

Boc Group Migration Xue and Silverman (2010) studied the tert-butyloxycarbonyl (Boc) group migration mechanism in this compound derivatives. Their work provides insights into the migration mechanism, which involves an unusual nine-membered cyclic transition state, highlighting the compound's reactivity and potential in complex organic syntheses (Xue & Silverman, 2010).

Iron-Catalyzed Oxidation Wei et al. (2011) explored the iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to nitrogen in arylureas, using tert-butyl hydroperoxide in water. This study showcased the compound's versatility in producing both tert-butoxylated and hydroxylated products under specific conditions, indicating its potential in synthetic organic chemistry (Wei et al., 2011).

Safety and Hazards

The compound is associated with hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)